

1-(2-bromophenyl)-1H-pyrrole-2,5-dione chemical structure and properties

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Compound of Interest

Compound Name: 1-(2-bromophenyl)-1H-pyrrole-2,5-dione

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An In-depth Technical Guide to 1-(2-bromophenyl)-1H-pyrrole-2,5-dione

This technical guide provides a comprehensive overview of the chemical structure, properties, synthesis, and potential mechanism of action of **1-(2-bromophenyl)-1H-pyrrole-2,5-dione**. The content is tailored for researchers, scientists, and professionals in the field of drug development and medicinal chemistry.

Core Chemical Identity and Properties

1-(2-bromophenyl)-1H-pyrrole-2,5-dione, also known as N-(2-bromophenyl)maleimide, is an N-substituted maleimide derivative. The structure consists of a central pyrrole-2,5-dione (maleimide) ring attached to a 2-bromophenyl group at the nitrogen atom. Maleimides are a class of compounds recognized for their reactivity and are widely utilized in bioconjugation and as building blocks in synthetic chemistry.^[1]

The quantitative properties of **1-(2-bromophenyl)-1H-pyrrole-2,5-dione** are summarized in the table below. While specific experimental data for properties like melting point and solubility are not widely published for this exact derivative, computed data and properties of the parent compound, N-phenylmaleimide, are provided for reference.

Property	Value	Source
IUPAC Name	1-(2-bromophenyl)pyrrole-2,5-dione	[PubChem]
CAS Number	36817-47-7	[Sigma-Aldrich]
Molecular Formula	C ₁₀ H ₆ BrNO ₂	[Sigma-Aldrich]
Molecular Weight	252.06 g/mol	[Sigma-Aldrich]
Physical Form	Solid	[Sigma-Aldrich]
SMILES String	<chem>O=C1N(C2=CC=CC=C2Br)C(C=C1)=O</chem>	[Sigma-Aldrich]
InChI Key	ZTHZEDRPKCLGAR-UHFFFAOYSA-N	[Sigma-Aldrich]
Storage Condition	2-8°C	[ChemBK]
Melting Point	84 - 86 °C (for N-phenylmaleimide)	[ChemicalBook]
Water Solubility	Slightly soluble (for N-phenylmaleimide)	[ChemicalBook]

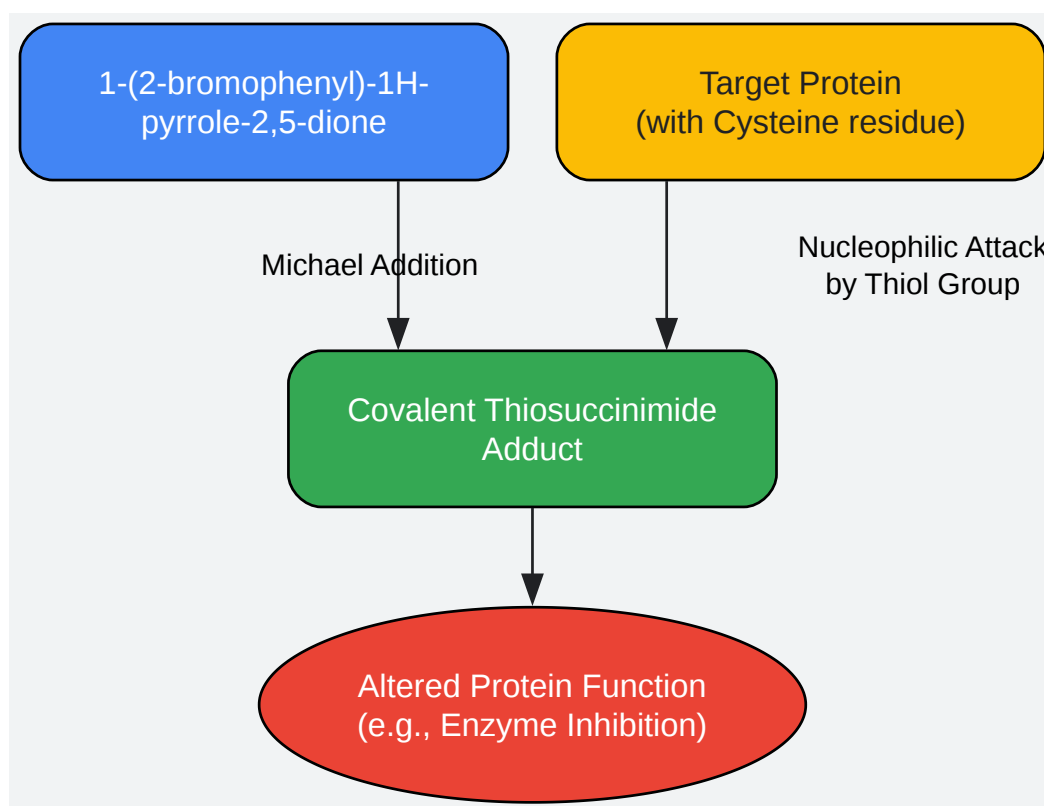
Potential Biological Activity and Mechanism of Action

While specific biological targets for **1-(2-bromophenyl)-1H-pyrrole-2,5-dione** have not been extensively documented in publicly available literature, the core maleimide structure provides a strong basis for a predictable mechanism of action. N-aryl maleimides are potent electrophiles and act as Michael acceptors.^{[1][2]}

The primary mechanism of action is the covalent modification of nucleophilic residues on proteins, particularly the thiol group of cysteine.^[3] This reaction, a Michael addition, proceeds rapidly under physiological conditions (pH 6.5–7.5) and is highly chemoselective for thiols over other nucleophilic groups like amines.^{[1][2]} The reaction forms a stable thiosuccinimide bond, effectively leading to irreversible inhibition or modification of the target protein.^[2] This reactivity

is the foundation for the widespread use of maleimides in creating antibody-drug conjugates (ADCs) and other bioconjugates.[1]

Given this reactivity, **1-(2-bromophenyl)-1H-pyrrole-2,5-dione** is a candidate for development as an irreversible enzyme inhibitor, targeting proteins with reactive cysteine residues in their active or allosteric sites. The broader class of pyrrole-containing compounds has been investigated for a wide range of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties, suggesting diverse therapeutic potential.[4][5]



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Caption: General mechanism of action via Michael addition.

Experimental Protocols

Synthesis of 1-(2-bromophenyl)-1H-pyrrole-2,5-dione

The synthesis of N-aryl maleimides is typically achieved through a two-step process involving the reaction of the corresponding aniline with maleic anhydride, followed by cyclodehydration.

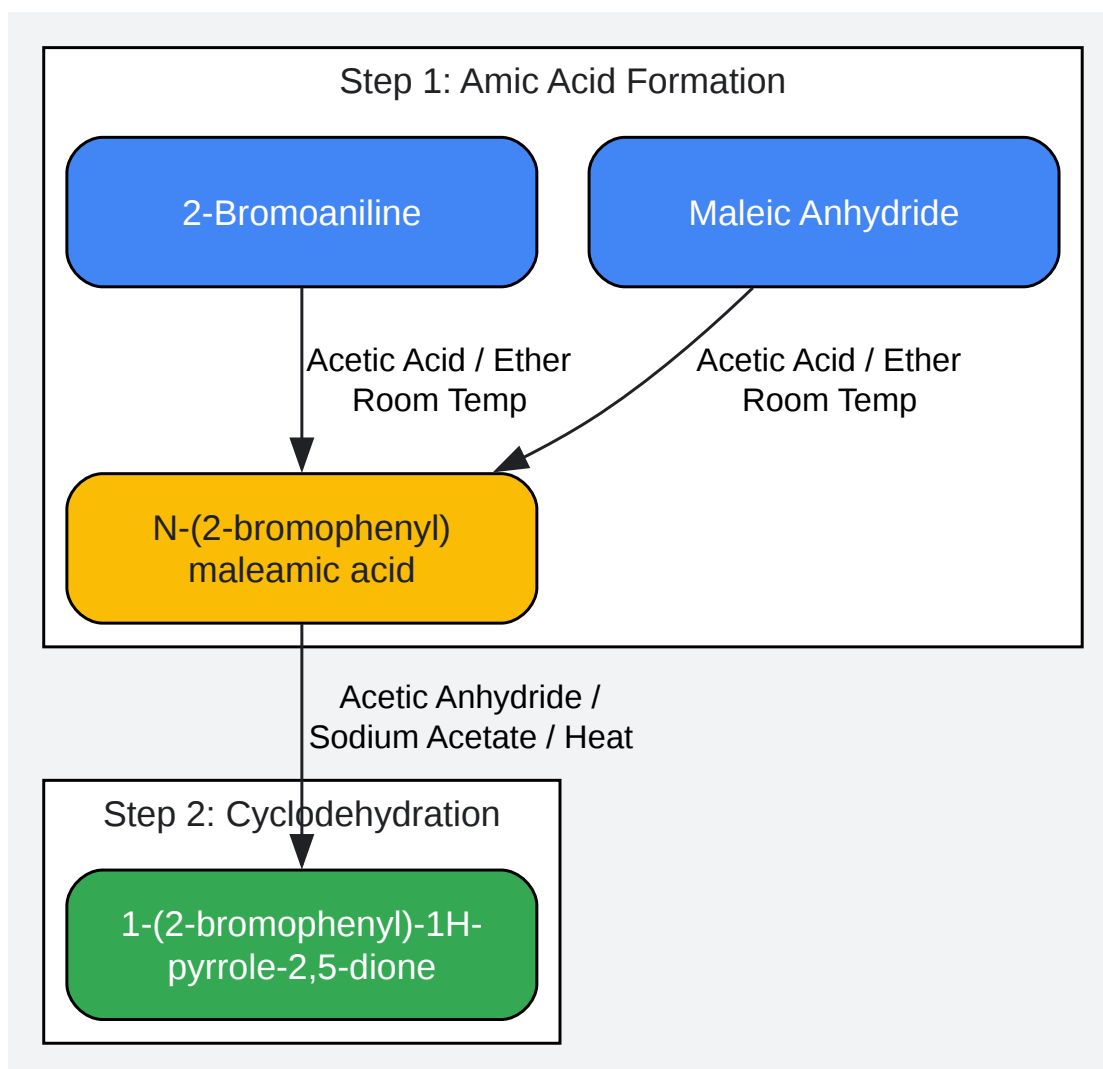
[3]

Step 1: Synthesis of N-(2-bromophenyl)maleamic acid (Intermediate)

- **Reactant Preparation:** In a round-bottom flask, dissolve maleic anhydride (1.0 equivalent) in a suitable anhydrous solvent, such as diethyl ether or glacial acetic acid.
- **Addition of Aniline:** While stirring the solution at room temperature, add 2-bromoaniline (1.0 equivalent) dropwise. The reaction is often exothermic.
- **Reaction:** Continue stirring the mixture at room temperature for 2-4 hours. The intermediate, N-(2-bromophenyl)maleamic acid, will typically precipitate out of the solution.
- **Isolation:** Collect the precipitate by vacuum filtration, wash with a small amount of cold solvent (e.g., diethyl ether) to remove unreacted starting materials, and dry under vacuum.

Step 2: Cyclodehydration to **1-(2-bromophenyl)-1H-pyrrole-2,5-dione**

- **Reaction Setup:** Suspend the dried N-(2-bromophenyl)maleamic acid from Step 1 in acetic anhydride (e.g., 3-5 mL per gram of amic acid). Add a catalytic amount of sodium acetate (e.g., 0.1-0.2 equivalents).
- **Cyclization:** Heat the mixture to reflux (approximately 100-120°C) with stirring for 2-3 hours.
- **Work-up:** After cooling to room temperature, pour the reaction mixture into a beaker of ice-cold water to precipitate the crude product and hydrolyze the excess acetic anhydride.
- **Isolation and Purification:** Collect the solid product by vacuum filtration. Wash the solid thoroughly with water and then a cold, non-polar solvent like hexane. The crude product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water or isopropanol) to yield the pure **1-(2-bromophenyl)-1H-pyrrole-2,5-dione**.



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Caption: Two-step synthesis workflow for the target compound.

Characterization

The identity and purity of the synthesized **1-(2-bromophenyl)-1H-pyrrole-2,5-dione** should be confirmed using standard analytical techniques:

- Nuclear Magnetic Resonance (NMR) Spectroscopy: ^1H and ^{13}C NMR spectra should be acquired to confirm the chemical structure. The proton spectrum is expected to show signals for the vinyl protons of the maleimide ring and the aromatic protons of the bromophenyl group.

- Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) or LC-MS can be used to confirm the molecular weight and elemental composition of the compound.[6]
- Infrared (IR) Spectroscopy: The IR spectrum should show characteristic absorption bands for the C=O groups (imide carbonyls) and C=C bond of the maleimide ring.
- High-Performance Liquid Chromatography (HPLC): HPLC analysis can be used to determine the purity of the final product.[6]

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